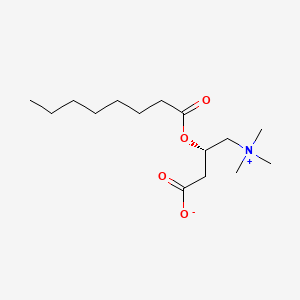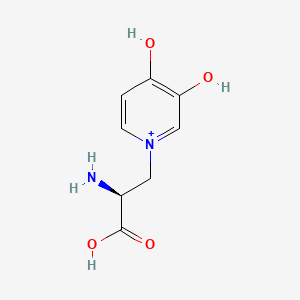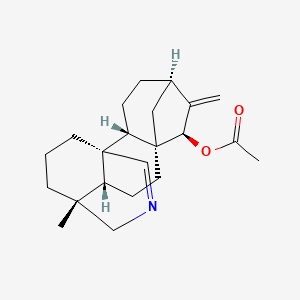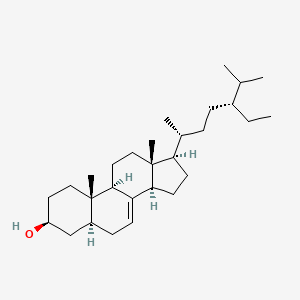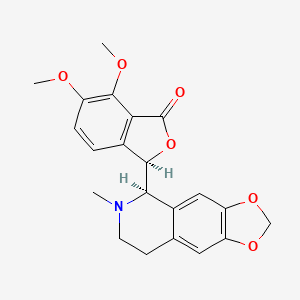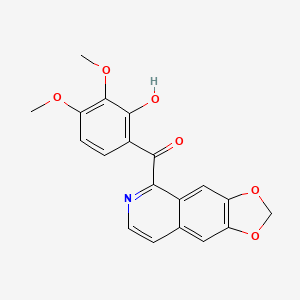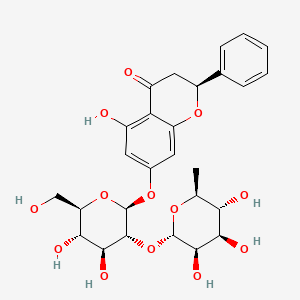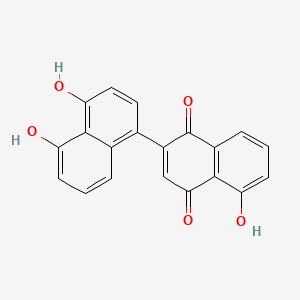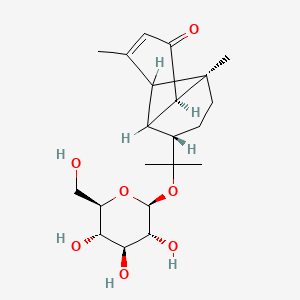
Tinocordiside
描述
Tinocordiside is a bioactive compound isolated from the plant Tinospora cordifolia, commonly known as Guduchi or Giloy. This plant is widely used in traditional Ayurvedic medicine for its various therapeutic properties. This compound has gained attention due to its potential pharmacological activities, including immunomodulatory, anti-inflammatory, and antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tinocordiside involves the extraction of the compound from the stems of Tinospora cordifolia. The process typically includes the following steps:
Extraction: The stems are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Fractionation: The crude extract is subjected to fractionation using solvents of varying polarity to isolate different phytochemicals.
Purification: The fractions containing this compound are further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The process is optimized to ensure the efficient recovery of this compound while maintaining its bioactivity .
化学反应分析
Types of Reactions: Tinocordiside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of derivatives with enhanced or modified activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .
科学研究应用
Chemistry: Tinocordiside serves as a valuable lead compound for the synthesis of novel derivatives with improved pharmacological properties.
Biology: It has been shown to modulate immune responses, making it a potential candidate for immunotherapy.
Medicine: this compound exhibits antiviral activity, particularly against SARS-CoV-2, and has potential applications in the treatment of viral infections. It also shows promise in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: The compound is used in the formulation of herbal supplements and nutraceuticals aimed at boosting immunity and overall health
作用机制
Tinocordiside exerts its effects through multiple molecular targets and pathways:
Immunomodulation: this compound modulates the activity of immune cells, including T cells and macrophages, by influencing cytokine production and signaling pathways such as the JAK-STAT pathway.
Antiviral Activity: The compound inhibits the replication of viruses by targeting viral proteases and interfering with viral entry into host cells.
Cytotoxic Effects: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways
相似化合物的比较
Tinocordiside is unique compared to other compounds isolated from Tinospora cordifolia due to its specific bioactivities. Similar compounds include:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Isocolumbin: Exhibits immunomodulatory and anticancer activities.
Magnoflorine: Demonstrates neuroprotective and anti-inflammatory effects.
This compound stands out due to its broad-spectrum antiviral activity and its potential as a therapeutic agent against SARS-CoV-2 .
属性
IUPAC Name |
(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDYINPHJUBKI-NRFPHRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940804 | |
| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191613-38-4 | |
| Record name | Tinocordiside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




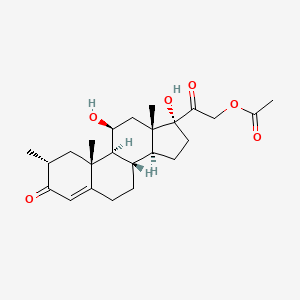
![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
